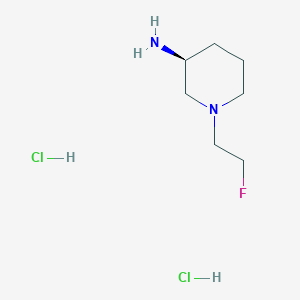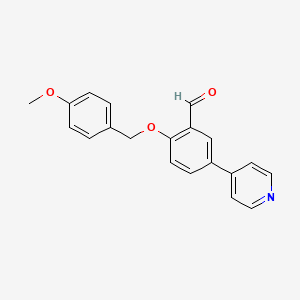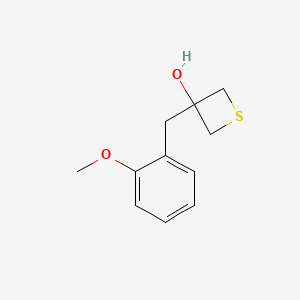
3-(2-Methoxybenzyl)thietan-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Methoxybenzyl)thietan-3-ol is an organic compound that belongs to the class of thietanes, which are four-membered sulfur-containing heterocycles This compound is characterized by the presence of a thietane ring substituted with a 2-methoxybenzyl group and a hydroxyl group at the third position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Methoxybenzyl)thietan-3-ol can be achieved through several methods. One common approach involves the nucleophilic substitution of 1,3-dihaloalkanes or sulfonates of 3-haloalkan-1-ols with sodium sulfide, leading to the formation of the thietane ring . Another method includes the intramolecular nucleophilic substitution of 3-mercaptoalkyl halides or sulfonates . Additionally, photochemical [2 + 2] cycloadditions of alkenes and thiocarbonyl compounds can be employed to synthesize thietanes .
Industrial Production Methods: Industrial production of thietanes, including this compound, often involves large-scale nucleophilic thioetherifications and photochemical cycloadditions. These methods are optimized for high yield and purity, ensuring the compound’s suitability for various applications.
Analyse Chemischer Reaktionen
Types of Reactions: 3-(2-Methoxybenzyl)thietan-3-ol undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. The compound can be oxidized to form sulfoxides and sulfones, which are important intermediates in organic synthesis . Reduction reactions can convert the thietane ring to more saturated sulfur-containing compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like sodium sulfide and thiolates are employed for substitution reactions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, and various substituted thietanes, which can be further utilized in synthetic chemistry .
Wissenschaftliche Forschungsanwendungen
3-(2-Methoxybenzyl)thietan-3-ol has several applications in scientific research:
Medicinal Chemistry: The compound is investigated as a potential bioisostere for carboxylic acids, which can improve the pharmacokinetic and pharmacodynamic properties of drug candidates.
Organic Synthesis: It serves as a versatile building block for the synthesis of sulfur-containing heterocycles and other complex molecules.
Biological Studies: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and metabolic pathways.
Wirkmechanismus
The mechanism of action of 3-(2-Methoxybenzyl)thietan-3-ol involves its interaction with various molecular targets, including enzymes and receptors. The compound’s thietane ring can mimic the carboxylic acid functional group, allowing it to bind to active sites of enzymes and inhibit their activity . This property is particularly useful in the design of enzyme inhibitors for therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
Oxetan-3-ol: Another four-membered ring compound with an oxygen atom instead of sulfur.
Thietan-3-ol: A simpler thietane derivative without the 2-methoxybenzyl group, used in similar applications.
Uniqueness: 3-(2-Methoxybenzyl)thietan-3-ol is unique due to the presence of the 2-methoxybenzyl group, which enhances its lipophilicity and potential interactions with biological targets. This structural feature distinguishes it from other thietane derivatives and contributes to its specific applications in medicinal chemistry and organic synthesis .
Eigenschaften
Molekularformel |
C11H14O2S |
|---|---|
Molekulargewicht |
210.29 g/mol |
IUPAC-Name |
3-[(2-methoxyphenyl)methyl]thietan-3-ol |
InChI |
InChI=1S/C11H14O2S/c1-13-10-5-3-2-4-9(10)6-11(12)7-14-8-11/h2-5,12H,6-8H2,1H3 |
InChI-Schlüssel |
QSWSEQKKXKWRNU-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC=C1CC2(CSC2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 5,5-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylate](/img/structure/B13337723.png)
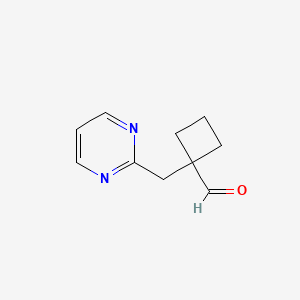
![3-Bromo-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-4-carbonitrile](/img/structure/B13337737.png)
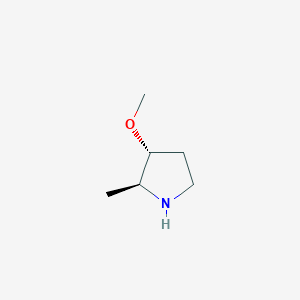
![(4-(Cyclopropylmethyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanol](/img/structure/B13337740.png)
![(S)-8-(1-Methoxyethyl)-2-methylimidazo[1,2-b]pyridazin-7-amine](/img/structure/B13337748.png)
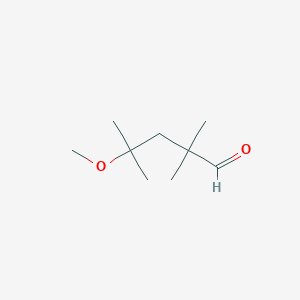
![Ethyl (S)-2,2-difluoro-6-azaspiro[3.4]octane-7-carboxylate](/img/structure/B13337763.png)
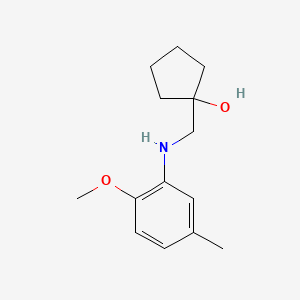
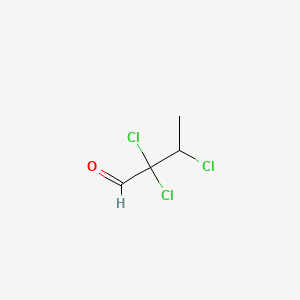
![3-(6-Methoxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-amine](/img/structure/B13337775.png)
